Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate
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Overview
Description
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is an organic compound that features a bromine atom, a tetrahydrothiopyran ring, and an amino group
Preparation Methods
The synthesis of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves the reaction of methyl 2-bromo-3-aminopropanoate with tetrahydro-2H-thiopyran. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydrothiopyran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can be compared with similar compounds such as:
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate: This compound has a similar structure but with the thiopyran ring attached at a different position.
3-methyl-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid: This compound features a similar thiopyran ring but with different substituents.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16BrNO2S |
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Molecular Weight |
282.20 g/mol |
IUPAC Name |
methyl 2-bromo-3-(thian-3-ylamino)propanoate |
InChI |
InChI=1S/C9H16BrNO2S/c1-13-9(12)8(10)5-11-7-3-2-4-14-6-7/h7-8,11H,2-6H2,1H3 |
InChI Key |
JOAIMHJCONXATD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CNC1CCCSC1)Br |
Origin of Product |
United States |
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